N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)methyl]-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, a thiophene-furan moiety, and an oxamide linkage, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenylmethylamine and the thiophene-furan derivative. These intermediates are then coupled through an oxamide linkage under controlled conditions, often involving the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxamide linkage can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxamide linkage can form hydrogen bonds with active site residues. The thiophene-furan moiety may enhance binding affinity through π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Fluorophenyl)methyl]-N’-[2-hydroxyethyl]oxamide
- N-[(4-Fluorophenyl)methyl]-N’-[2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide
Uniqueness
N-[(4-Fluorophenyl)methyl]-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is unique due to the presence of both a hydroxyl group and a thiophene-furan moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of N-[(4-Fluorophenyl)methyl]-N’-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-13-5-3-12(4-6-13)10-21-18(24)19(25)22-11-14(23)15-7-8-16(26-15)17-2-1-9-27-17/h1-9,14,23H,10-11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDVRVGJJHFUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.